An In-depth Technical Guide to 1-(2-Methyl-1-propenyl)pyrrolidone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2-Methyl-1-propenyl)pyrrolidone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methyl-1-propenyl)pyrrolidine, a substituted pyrrolidine, belongs to the enamine class of organic compounds. Enamines are characterized by a nitrogen atom attached to a double bond and are valuable intermediates in organic synthesis due to their nucleophilic character at the α-carbon. The pyrrolidine motif itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Methyl-1-propenyl)pyrrolidine, its synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.
Molecular Structure and Identifiers
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IUPAC Name: 1-(2-methylprop-1-enyl)pyrrolidine[4]
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Synonyms: N-(2-Methyl-1-propenyl)pyrrolidine, Isobutyraldehyde pyrrolidine enamine, 1-Pyrrolidino-2-methylpropene[5]
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Molecular Weight: 125.21 g/mol [4]
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 1-(2-Methyl-1-propenyl)pyrrolidine
| Property | Value | Source |
| Molecular Weight | 125.21 g/mol | [4] |
| XLogP3 | 2.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 1 | [4] |
Synthesis of 1-(2-Methyl-1-propenyl)pyrrolidine
The most common and effective method for the synthesis of enamines such as 1-(2-Methyl-1-propenyl)pyrrolidine is the Stork enamine synthesis, named after its developer, Gilbert Stork. This reaction involves the condensation of an aldehyde or ketone with a secondary amine, typically with the removal of water.
General Reaction Scheme:
Isobutyraldehyde is reacted with pyrrolidine in the presence of an acid catalyst and an azeotropic solvent (like toluene or benzene) to drive the reaction to completion by removing the water formed.
Caption: General scheme for the synthesis of 1-(2-Methyl-1-propenyl)pyrrolidine.
Detailed Experimental Protocol (Illustrative):
The following is an illustrative protocol based on the general principles of the Stork enamine synthesis. Note: This is a generalized procedure and may require optimization.
Materials:
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Isobutyraldehyde
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Pyrrolidine
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Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
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Anhydrous magnesium sulfate or sodium sulfate
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Dean-Stark apparatus
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutyraldehyde (1.0 eq) and pyrrolidine (1.1 eq) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux and collect the water in the Dean-Stark trap.
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Continue refluxing until no more water is collected.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation to yield 1-(2-Methyl-1-propenyl)pyrrolidine.
Reactivity and Synthetic Applications
The reactivity of 1-(2-Methyl-1-propenyl)pyrrolidine is characteristic of enamines. The lone pair of electrons on the nitrogen atom delocalizes into the double bond, making the α-carbon nucleophilic. This allows the enamine to participate in a variety of carbon-carbon bond-forming reactions.
Key Reactions:
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Alkylation: Enamines readily react with alkyl halides in an SN2 fashion. Subsequent hydrolysis of the resulting iminium salt yields an α-alkylated aldehyde or ketone.
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Acylation: Reaction with acyl halides followed by hydrolysis produces 1,3-dicarbonyl compounds.
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Michael Addition: Enamines are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds. This reaction, also part of the broader Stork enamine synthesis, is a powerful tool for the formation of 1,5-dicarbonyl compounds.
Caption: Reactivity of 1-(2-Methyl-1-propenyl)pyrrolidine in key synthetic transformations.
Applications in Drug Development
The pyrrolidine ring is a key structural feature in a wide range of pharmaceuticals, contributing to their biological activity and pharmacokinetic properties.[1][2][3] While specific applications of 1-(2-Methyl-1-propenyl)pyrrolidine in marketed drugs are not prominent, its utility as a synthetic intermediate is significant. The ability to introduce substituents at the α-position of the isobutyraldehyde moiety via enamine chemistry provides a versatile route to complex molecules that may possess biological activity.
The pyrrolidine nitrogen can also influence the physicochemical properties of a molecule, such as its solubility and basicity, which are critical parameters in drug design.
Analytical Characterization
The structure of 1-(2-Methyl-1-propenyl)pyrrolidine can be confirmed by a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the vinyl proton, the methyl groups on the propenyl chain, and the protons of the pyrrolidine ring.
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¹³C NMR: Will show distinct signals for the carbons of the double bond, the methyl groups, and the carbons of the pyrrolidine ring. Data available on PubChem.[4]
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¹⁵N NMR: Provides information about the nitrogen environment. Data available on PubChem.[4]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Electron ionization mass spectra are available in the NIST WebBook.[5][6]
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Infrared (IR) Spectroscopy: A characteristic C=C stretching vibration for the enamine double bond would be expected around 1650-1600 cm⁻¹.
Safety and Handling
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General Hazards: Aliphatic amines are typically flammable, corrosive, and can be toxic if inhaled, ingested, or absorbed through the skin.[7]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.[9]
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Precursors: Isobutyraldehyde is a flammable liquid and an eye irritant.[10][11][12][13] Pyrrolidine is a flammable, corrosive, and harmful liquid.[7][14]
Always consult a comprehensive Safety Data Sheet (SDS) for detailed safety information before handling any chemical.
Conclusion
1-(2-Methyl-1-propenyl)pyrrolidine is a valuable synthetic intermediate, combining the versatile reactivity of an enamine with the pharmaceutically relevant pyrrolidine scaffold. Its ability to undergo a range of carbon-carbon bond-forming reactions makes it a useful building block for the synthesis of more complex molecules with potential applications in drug discovery and other areas of chemical research. As with all reactive chemical species, proper handling and safety precautions are paramount.
References
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PubChem. Pyrrolidine, 1-(2-methyl-1-propenyl)-. National Center for Biotechnology Information. [Link]
-
NIST. Pyrrolidine, 1-(2-methyl-1-propenyl)-. NIST Chemistry WebBook. [Link]
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PrepChem. Preparation of 1-(2-methyl-1-oxo-2-propenyl)pyrrolidine. [Link]
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Scribd. Overview of Aliphatic Amines. [Link]
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Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
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ILO Encyclopaedia of Occupational Health and Safety. Amines, Aliphatic: Physical & Chemical Hazards. [Link]
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Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. [Link]
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OXEA. Isobutyraldehyde Safety Data Sheet. [Link]
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ACS Publications. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. [Link]
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MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
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Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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EMA. COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - 1-METHYL-2-PYRROLIDONE - SUMMARY REPORT (2). [Link]
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NextSDS. 1-(2-Methyl-1-butenyl)pyrrolidine — Chemical Substance Information. [Link]
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SpectraBase. 1-(N-PYRROLIDINO)-2-METHYL-PROPEN-(1) - Optional[MS (GC)] - Spectrum. [Link]
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ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]
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Common Organic Chemistry. Pyrrolidine. [Link]
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Wikipedia. Pyrrolidine. [Link]
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PubChem. Pyrrolidine, 1-propionyl-. [Link]
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